molecular formula C8H5F3O2 B570908 3-(Difluoromethoxy)benzoyl fluoride CAS No. 123876-16-4

3-(Difluoromethoxy)benzoyl fluoride

Cat. No.: B570908
CAS No.: 123876-16-4
M. Wt: 190.121
InChI Key: MKEPGCHNSVGLQV-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)benzoyl fluoride is a specialized benzoyl fluoride derivative valued in research for its dual functional groups: a benzoyl fluoride moiety and a difluoromethoxy substituent on the aromatic ring. The benzoyl fluoride group is a highly reactive intermediate used in synthesis, particularly in esterification and amidation reactions to construct complex molecules. The difluoromethoxy (OCF2H) group is a fluorinated substituent of significant interest in modern medicinal and agrochemical design. Incorporating the difluoromethoxy group into lead compounds is a established strategy to fine-tune their properties. This group can enhance metabolic stability and membrane permeability, and its high electronegativity influences the electron distribution of the aromatic system. Furthermore, the OCF2H group is a competent hydrogen bond donor, a unique property among fluorinated groups that can be critical for target binding . This makes it a valuable bioisostere for groups like alcohols or thiols in structure-activity relationship (SAR) studies . Researchers utilize this compound as a building block for the development of novel active ingredients. The study of fluorinated compounds is a major field, with over 50% of best-selling drugs and many agrochemicals containing fluorine . As a reagent, this compound enables the introduction of the 3-(difluoromethoxy)benzoyl fragment into target molecules, facilitating the exploration of new chemical space in drug discovery projects. This product is classified as a dangerous good and may be subject to additional shipping charges. It is offered For Research Use Only. Not intended for diagnostic or therapeutic use for humans or animals.

Properties

CAS No.

123876-16-4

Molecular Formula

C8H5F3O2

Molecular Weight

190.121

IUPAC Name

3-(difluoromethoxy)benzoyl fluoride

InChI

InChI=1S/C8H5F3O2/c9-7(12)5-2-1-3-6(4-5)13-8(10)11/h1-4,8H

InChI Key

MKEPGCHNSVGLQV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(F)F)C(=O)F

Synonyms

Benzoyl fluoride, 3-(difluoromethoxy)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The difluoromethoxy group (-O-CF₂H) offers intermediate electron-withdrawing strength compared to the stronger -CF₃ (trifluoromethyl) and -O-CF₃ (trifluoromethoxy) groups. This influences reactivity in electrophilic substitutions and stability of intermediates .
  • The fluoride leaving group in both benzoyl fluorides contrasts with the chloride in the benzoyl chloride analog. Fluorides generally exhibit slower nucleophilic substitution rates due to stronger C-F bonds but may stabilize anion radicals more effectively during reductions .

Reduction Pathways

  • Benzoyl Fluorides vs. Chlorides : Electrochemical studies show that benzoyl fluorides (e.g., 3-(trifluoromethyl)benzoyl fluoride) form stable anion radicals upon reduction, leading to products like benzyl benzoate. In contrast, benzoyl chlorides (e.g., 3-(trifluoromethoxy)benzoyl chloride) require additives (e.g., pyridine) to achieve similar pathways; otherwise, radical coupling dominates (e.g., forming stilbene dibenzoate) . This suggests that this compound may favor anion radical-mediated reactions, enhancing selectivity in syntheses.

Stability and Handling

  • The fluoride derivatives exhibit greater hydrolytic stability compared to chlorides, which are prone to rapid hydrolysis. However, trifluoromethyl groups (as in 3-(trifluoromethyl)benzoyl fluoride) confer higher thermal stability than difluoromethoxy analogs due to stronger C-CF₃ bonds .

Preparation Methods

Mechanism of Radical Generation

Visible-light photoredox catalysis has emerged as a powerful tool for generating ·OCF2H radicals. Building on Ngai's work with trifluoromethoxylating reagents, researchers have adapted this approach using difluoromethyl benzimidazole reagents (Figure 1). Under blue LED irradiation (λ = 450 nm), the photoexcited reagent undergoes homolytic cleavage to produce ·OCF2H and a stabilized benzimidazole radical.

The ·OCF2H radical adds to the aromatic ring of 3-fluorobenzoyl fluoride, forming a cyclohexadienyl radical intermediate. Oxidation by the photocatalyst (e.g., Ru(bpy)₃³⁺) generates a carbocation, which is trapped by a fluoride ion to yield the final product (Scheme 1).

Substrate Scope and Limitations

  • Electron-deficient arenes : 3-Nitrobenzoyl fluoride reacts efficiently (68–72% yield) due to enhanced radical stabilization.

  • Heteroaromatics : Pyridine-derived substrates require stoichiometric silver(I) fluoride to prevent side reactions.

  • Steric hindrance : Ortho-substituted derivatives show <20% conversion due to unfavorable radical addition geometry.

Key limitation : The need for 10 equivalents of arene to suppress bis-difluoromethoxylation increases material costs.

Oxidative Difluorocarbene Methodology

Difluorocarbene Oxidation Pathway

The oxidation of difluorocarbene (:CF₂) provides a novel route to carbonyl fluoride (CF₂O), which reacts with silver(I) fluoride to form silver difluoromethoxide (AgOCF₂H). As demonstrated by Tang et al., this intermediate participates in nucleophilic substitution with 3-bromobenzoyl fluoride (Scheme 2):

  • Carbene generation : Ph₃P⁺CF₂CO₂⁻ → :CF₂ + CO₂ + Ph₃P

  • Oxidation : :CF₂ + Ph₂S=O → CF₂O + Ph₂S

  • AgOCF₂H formation : CF₂O + AgF → AgOCF₂H

  • Substitution : AgOCF₂H + 3-BrC₆H₄COF → 3-(OCF₂H)C₆H₄COF + AgBr

Optimization Insights

  • Oxidant selection : Diphenyl sulfoxide outperforms DMSO, achieving 84% yield vs. 22%.

  • Temperature : Reactions proceed optimally at 60°C, minimizing AgOCF₂H decomposition.

  • Isotopic labeling : ¹⁸O experiments confirm the sulfoxide oxygen is incorporated into the product.

Table 1 : Representative Yields for Oxidative Difluorocarbene Method

SubstrateYield (%)Byproducts (%)
3-BrC₆H₄COF84<5 (AgBr)
3-I-C₆H₄COF798 (AgI)
3-NO₂C₆H₄COF6312 (AgNO₂)

Nucleophilic Aromatic Substitution

Direct Displacement Strategy

Activated aryl halides undergo substitution with KOCF₂H generated in situ from HCF₂OTMS and KF:

3-NO₂C₆H₄COF + KOCF₂H → 3-(OCF₂H)C₆H₄COF + KNO₂

Key parameters :

  • Solvent : DMF enables OCF₂H⁻ solvation (dielectric constant ε = 36.7).

  • Temperature : 150°C for 48 hours achieves 58% conversion.

  • Directing groups : Nitro (-NO₂) and cyano (-CN) groups enhance reactivity at the meta position.

Copper-Mediated Coupling

Ullmann-type couplings using CuI/L-proline catalyst systems enable reaction at 110°C (Scheme 3):

3-I-C₆H₄COF + AgOCF₂H → 3-(OCF₂H)C₆H₄COF + AgI

Advantages :

  • Tolerates electron-rich arenes (e.g., 3-MeOC₆H₄COF, 42% yield).

  • No requirement for radical-stabilizing groups.

Comparative Analysis of Methods

Table 2 : Method Comparison for 3-(Difluoromethoxy)benzoyl Fluoride Synthesis

MethodYield Range (%)Key AdvantageMajor Limitation
Photoredox Catalysis60–72Functional group toleranceHigh arene excess required
Oxidative Difluorocarbene63–84Scalable reagent systemSilver halide waste generation
Nucleophilic Substitution42–58No transition metalsHigh-temperature conditions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Difluoromethoxy)benzoyl fluoride in laboratory settings?

  • Methodological Answer : The compound can be synthesized via nucleophilic fluorination of 3-(difluoromethoxy)benzoyl chloride using potassium fluoride (KF) in anhydrous conditions. Alternatively, direct fluorination of 3-(difluoromethoxy)benzoic acid derivatives using reagents like SF₄ or DAST (diethylaminosulfur trifluoride) may be employed. For related benzoyl fluorides, reactions often proceed in dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen, with purification via vacuum distillation or column chromatography .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C/¹⁹F NMR : Identify aromatic protons (δ 7.2–8.0 ppm), difluoromethoxy group (–OCF₂H, δ ~85 ppm in ¹⁹F NMR), and carbonyl signals.
  • FTIR : Confirm the C=O stretch (~1770 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M–F]⁺ fragments).
  • Cross-reference with spectral databases (e.g., NIST Chemistry WebBook) for analogous fluorinated benzoyl compounds .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is moisture-sensitive due to the reactive acyl fluoride group. Store under inert gas (Ar/N₂) at –20°C in sealed, desiccated containers. Hydrolysis to 3-(difluoromethoxy)benzoic acid is a key degradation pathway; monitor via TLC or ¹⁹F NMR. Stability studies on similar difluoromethoxy benzoic acid derivatives indicate a half-life >6 months under optimal conditions .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the reactivity of benzoyl fluoride in cross-coupling reactions?

  • Methodological Answer : The –OCF₂H group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitutions (e.g., with amines or alcohols). However, steric and electronic effects may reduce reactivity compared to non-fluorinated analogs. Computational studies (DFT) on related compounds suggest that the difluoromethoxy group stabilizes transition states via inductive effects, as observed in Pd-catalyzed fluorocarbonylation reactions .

Q. What computational strategies are recommended to predict the regioselectivity of this compound in multi-step syntheses?

  • Methodological Answer : Use density functional theory (DFT) to model reaction pathways, focusing on Fukui indices for electrophilic/nucleophilic sites. Molecular dynamics simulations can assess solvent effects (e.g., DMF vs. THF). For validation, compare computational results with experimental kinetic data from analogous benzoyl fluorides .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Contradiction Example : Discrepancies in ¹⁹F NMR shifts due to solvent polarity or temperature effects.
  • Resolution : Standardize measurement conditions (e.g., CDCl₃ at 25°C) and cross-validate with high-resolution X-ray crystallography. For ambiguous cases, use 2D NMR (e.g., HSQC, HMBC) to assign signals definitively, as demonstrated for structurally similar fluorinated benzamides .

Q. What role does this compound play in synthesizing bioactive molecules?

  • Methodological Answer : The compound serves as a key intermediate in pharmaceuticals, such as precursors to roflumilast (a PDE4 inhibitor). Its acyl fluoride group enables efficient coupling with heterocyclic amines (e.g., pyridines) under mild conditions. Optimize yields by controlling stoichiometry (1.2–1.5 eq. fluoride) and using catalysts like DMAP .

Q. How can side reactions (e.g., hydrolysis or dimerization) be minimized during large-scale synthesis?

  • Methodological Answer :

  • Hydrolysis Mitigation : Use anhydrous solvents (e.g., DCM pre-dried over molecular sieves) and syringe pumps for controlled reagent addition.
  • Dimerization Prevention : Maintain low reaction temperatures (0–5°C) and avoid prolonged storage of intermediates. For scale-up, employ flow chemistry systems to enhance mixing and heat dissipation, as validated for similar fluorinated acyl chlorides .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight 188.12 g/mol (C₈H₅F₃O₂)
¹⁹F NMR Shift (OCF₂H) δ 85–87 ppm (vs. CFCl₃)
FTIR C=O Stretch 1765–1775 cm⁻¹
Hydrolytic Half-Life (25°C) ~48 hours (pH 7.0)

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